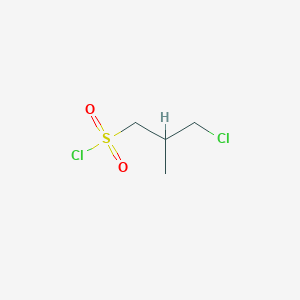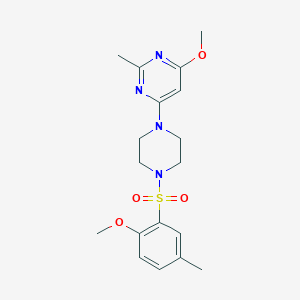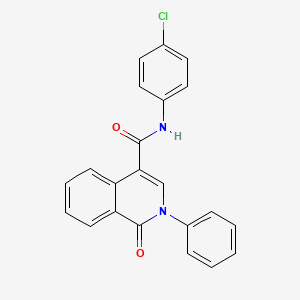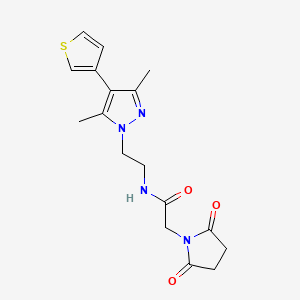![molecular formula C20H18N4O4S B2527615 3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-43-1](/img/structure/B2527615.png)
3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a derivative of benzothieno[3,2-d]-1,2,3-triazine, which is a class of compounds known for their potential biological activities, including anticancer properties. The presence of a piperidine moiety suggests potential interactions with biological targets, as piperidine rings are often found in pharmacologically active molecules .
Synthesis Analysis
The synthesis of related benzothieno[3,2-d]-1,2,3-triazine derivatives typically involves the construction of the triazine core followed by the introduction of substituents at various positions on the ring system. For instance, the synthesis of 1,3-diphenylbenzo[e][1,2,4]triazin-7(1H)-one derivatives involves reactions with nucleophiles and halogenating agents at specific positions on the benzotriazinone ring . Similarly, the synthesis of the compound would likely involve the formation of the benzofuran and piperidine components, followed by their incorporation into the thieno[3,2-d][1,2,3]triazine core.
Molecular Structure Analysis
The molecular structure of benzothieno[3,2-d]-1,2,3-triazines is characterized by a fused ring system that includes a thiophene and a triazine ring. This structure is known to interact with DNA through groove-binding, as demonstrated by spectroscopic studies on similar compounds . The methoxy and piperidine substituents in the compound of interest are likely to influence its binding properties and overall molecular conformation.
Chemical Reactions Analysis
Benzotriazinone derivatives exhibit a range of reactivities depending on the substituents present on the ring system. For example, the C-6 and C-8 positions on 1,3-diphenylbenzo[e][1,2,4]triazin-7(1H)-one are reactive towards nucleophiles and halogenating agents, respectively . The compound may also undergo similar reactions, with the potential for further functionalization through reactions at the triazine moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothieno[3,2-d]-1,2,3-triazines and their derivatives are influenced by their molecular structures. The presence of heteroatoms such as oxygen and nitrogen within the rings and substituents can affect properties like solubility, melting point, and stability. The antibacterial and antiproliferative activities of these compounds suggest they have significant bioavailability and the ability to cross cell membranes . The specific properties of this compound would need to be determined experimentally, but its structure suggests it may have similar characteristics to those of its analogs.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of novel triazole derivatives and their screening against various microorganisms highlighted some compounds possessing good or moderate activities (H. Bektaş et al., 2007). This suggests that compounds with similar structural features might be explored for their potential antimicrobial properties.
Potential Therapeutic Applications
Another study focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their analgesic and anti-inflammatory activities. These compounds were found to have significant inhibitory activity on cyclooxygenase-1/2 (COX-1/2) enzymes, with some showing high selectivity and potency comparable to standard drugs (A. Abu‐Hashem et al., 2020). This indicates the potential for developing compounds with the mentioned chemical core as novel therapeutic agents with anti-inflammatory and analgesic properties.
Antiproliferative Activity
Research into benzothieno[3,2-d]-1,2,3-triazines has also been conducted, with some derivatives designed, synthesized, and evaluated as anticancer agents. These studies involved assessing their DNA binding capabilities and antiproliferative effects against certain cancer cell lines, providing a foundation for the anticancer activity of benzothieno[3,2-d]-1,2,3-triazine nucleus (A. Lauria et al., 2014). This suggests that compounds incorporating the thieno[3,2-d][1,2,3]triazin-4(3H)-one scaffold could be explored further for their potential antiproliferative properties.
properties
IUPAC Name |
3-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-27-15-4-2-3-12-11-16(28-17(12)15)19(25)23-8-5-13(6-9-23)24-20(26)18-14(21-22-24)7-10-29-18/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKCSELWXQLEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)
![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)


![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)



![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)